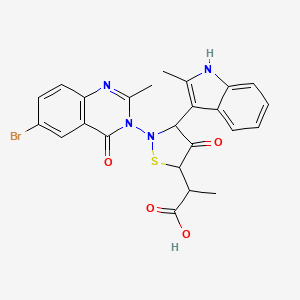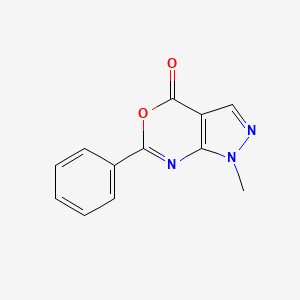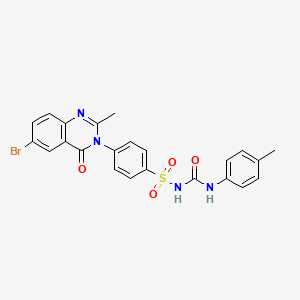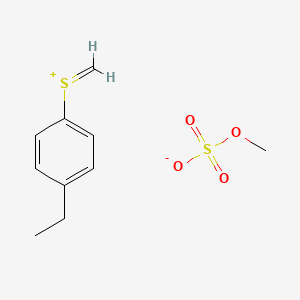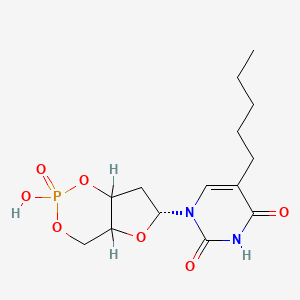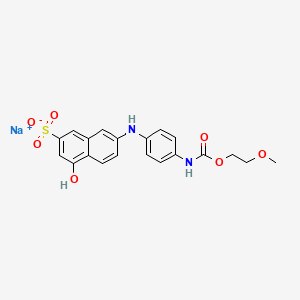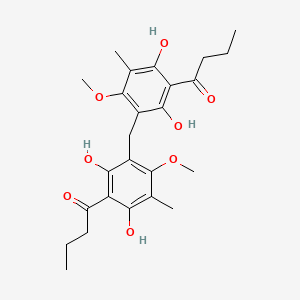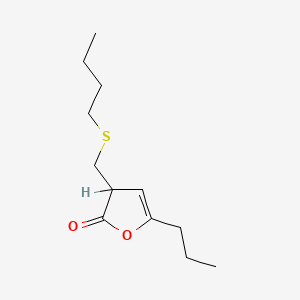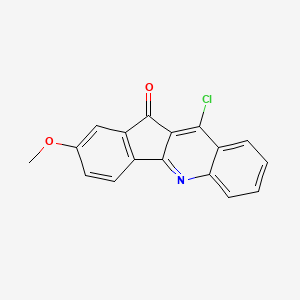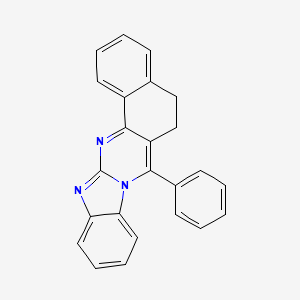
Benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- is a complex heterocyclic compound that features a fused ring system combining benzimidazole and quinazoline frameworks
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- typically involves multi-step reactions. One common method is the iodine-catalyzed oxidative cross-coupling reaction of methyl ketones with 2-(2-aminophenyl) benzimidazole. This process involves C(sp3)-H oxidation, condensation, and cyclization . Another approach includes the use of transition-metal-free cascade reactions involving sequential intermolecular aromatic nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- undergoes various chemical reactions, including:
Oxidation: Catalyzed by iodine or other oxidizing agents.
Reduction: Typically involves hydrogenation or the use of reducing agents.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Iodine, molecular oxygen, or other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), or other reducing agents.
Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cross-coupling reactions can yield various substituted benzimidazoquinazoline derivatives .
Aplicaciones Científicas De Investigación
Benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Applied in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt bacterial cell membranes, leading to cell death . The compound’s antimicrobial activity is attributed to its ability to interfere with essential cellular processes in microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo(2,1-b)thiazines: Known for their bioactive properties and applications in medicinal chemistry.
Benzo(4,5)imidazo(1,2-a)quinoxalines: Used in the synthesis of various functional materials.
Benzo(h)thiazolo(2,3-b)quinazolines: Exhibits significant pharmacological activities.
Uniqueness
Benzimidazo(2,1-b)benzo(h)quinazoline, 5,6-dihydro-7-phenyl- stands out due to its unique fused ring structure, which combines the properties of benzimidazole and quinazoline. This structural uniqueness contributes to its diverse range of applications and biological activities.
Propiedades
Número CAS |
171088-83-8 |
|---|---|
Fórmula molecular |
C24H17N3 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2-phenyl-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,4,6,8,10,12,14,16,18-nonaene |
InChI |
InChI=1S/C24H17N3/c1-2-9-17(10-3-1)23-19-15-14-16-8-4-5-11-18(16)22(19)26-24-25-20-12-6-7-13-21(20)27(23)24/h1-13H,14-15H2 |
Clave InChI |
TUOWUHKLJLROLA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(N3C4=CC=CC=C4N=C3N=C2C5=CC=CC=C51)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


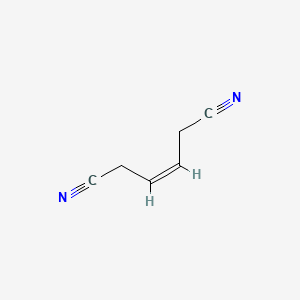
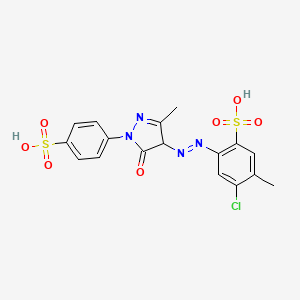

![1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione](/img/structure/B12706001.png)
